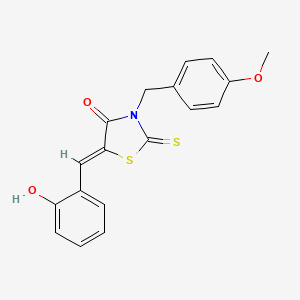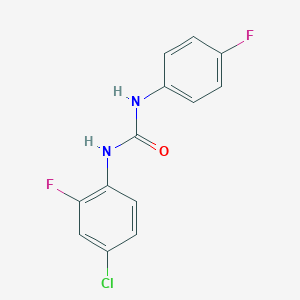![molecular formula C17H12FNO B5303658 2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
2-[2-(4-fluorophenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-fluorophenyl)vinyl]-8-quinolinol, commonly known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and materials science. FQ is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of drugs and other chemical compounds.
Applications De Recherche Scientifique
FQ has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, FQ has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. FQ has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. In biochemistry, FQ has been used as a ligand in metal ion coordination chemistry and as a chelating agent for the purification of proteins. In materials science, FQ has been used as a building block for the synthesis of functional materials such as luminescent polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of FQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FQ has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. Additionally, FQ has been shown to modulate the activity of various signaling pathways such as the NF-κB pathway.
Biochemical and Physiological Effects:
FQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that FQ can induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. FQ has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FQ has been shown to exhibit phototoxicity, which can be exploited for photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
FQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. FQ is also fluorescent, which makes it useful for imaging studies. However, FQ has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. In addition, FQ is not readily soluble in water, which can limit its use in biological assays.
Orientations Futures
There are several future directions for research on FQ. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, FQ can be used as a building block for the synthesis of new functional materials with potential applications in various fields. Further research is needed to fully understand the properties and applications of FQ.
Méthodes De Synthèse
The synthesis of FQ involves the reaction of 4-fluorobenzaldehyde with 8-hydroxyquinoline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of FQ. The synthesis method of FQ has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYDGHVFSVUKV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![3-{2-[(2-fluoroethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303586.png)

![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5303613.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)


![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)